molecular formula C19H20N2O3S B2484005 N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide CAS No. 328022-63-5

N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide

Cat. No.: B2484005
CAS No.: 328022-63-5
M. Wt: 356.44
InChI Key: VHRQSVFBNQBDQC-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide typically involves a combination of synthetic methods. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via cyclization. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-viral, and anti-inflammatory agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide can be compared with other tetrahydroisoquinoline derivatives such as:

This compound is unique due to its specific functional groups, which confer distinct biological activities and synthetic versatility .

Properties

IUPAC Name

N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRQSVFBNQBDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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